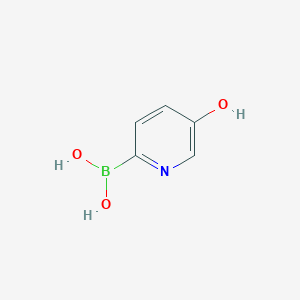
2,6-Dimethylpyrimidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are significant in various fields due to their biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:
Cyclization: Methyl cyanoacetate, urea, and sodium methylate are used as raw materials to prepare 4-amino-2,6-dihydroxypyrimidine sodium salt through a cyclization reaction.
Methylation: The sodium salt is then methylated using dimethyl sulfate in a one-pot process to obtain 4-amino-2,6-dimethoxypyrimidine.
Hydrochloride Formation: The final step involves converting the dimethoxypyrimidine to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.
化学反応の分析
Types of Reactions
2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted pyrimidine derivatives with varied biological activities.
科学的研究の応用
2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA synthesis, repair, and cellular metabolism.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar chemical properties.
2,5-Dimethylpyrimidin-4-amine: Another derivative with distinct biological activities.
Uniqueness
2,6-Dimethylpyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with targeted biological activities .
特性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC名 |
2,6-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H |
InChIキー |
GSGCREOQBCOPCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


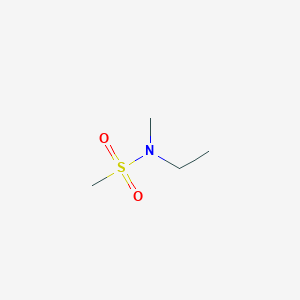
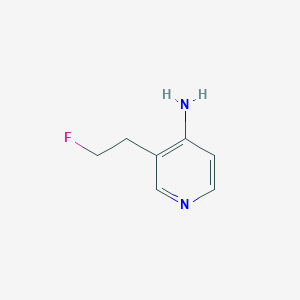
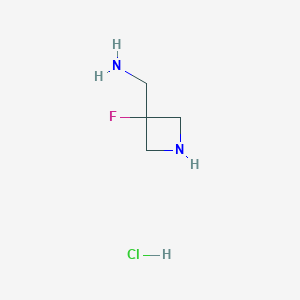
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
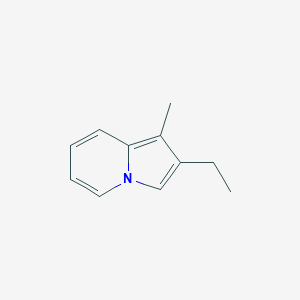

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
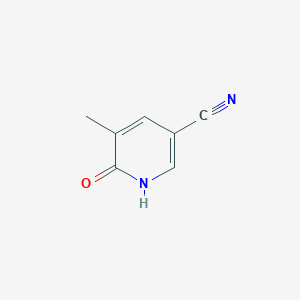

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
